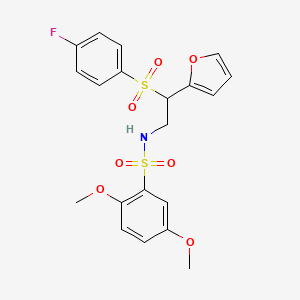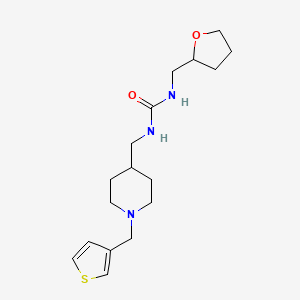
1-(Pyridin-3-YL)-2-O-tolylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Pyridin-3-YL)-2-O-tolylethanone, also known as 3-Pyridyl-2-tolyl-1-ethanone, is a chemical compound that is widely used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents such as ethanol and chloroform. This compound has various applications in the field of medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of 1-(Pyridin-3-YL)-2-O-tolylethanone is not fully understood. However, it has been reported to exhibit its biological activities through various pathways. For instance, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of inflammatory mediators. It has also been reported to induce apoptosis in cancer cells through the activation of caspase enzymes.
Biochemical and Physiological Effects:
1-(Pyridin-3-YL)-2-O-tolylethanone has various biochemical and physiological effects. It has been reported to exhibit anti-inflammatory effects by inhibiting the production of prostaglandins and leukotrienes. It has also been reported to exhibit anti-tumor effects by inducing apoptosis in cancer cells. Additionally, this compound has been reported to exhibit anti-microbial effects against various pathogens such as bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(Pyridin-3-YL)-2-O-tolylethanone in lab experiments is its versatility. It can be used in the synthesis of various heterocyclic compounds that have potential biological activities. Additionally, this compound is relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of using this compound is its low solubility in water, which can limit its use in aqueous-based experiments.
Orientations Futures
There are various future directions for the use of 1-(Pyridin-3-YL)-2-O-tolylethanone in scientific research. One of the future directions is the synthesis of novel heterocyclic compounds that have potential biological activities. Additionally, this compound can be used as a starting material in the synthesis of various pharmaceuticals such as antihistamines and anti-cancer drugs. Furthermore, the biological activities of this compound can be further explored to identify new therapeutic targets.
Méthodes De Synthèse
The synthesis of 1-(Pyridin-3-YL)-2-O-tolylethanone can be achieved through various methods. One of the most commonly used methods involves the reaction of 3-pyridinecarboxaldehyde with 2-tolylacetic acid in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out in a solvent such as acetic acid or ethanol and the product is obtained through crystallization.
Applications De Recherche Scientifique
1-(Pyridin-3-YL)-2-O-tolylethanone has various applications in scientific research. It is widely used in the synthesis of various heterocyclic compounds that have potential biological activities. This compound has been reported to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. It is also used as a building block in the synthesis of various pharmaceuticals such as antihistamines and anti-cancer drugs.
Propriétés
IUPAC Name |
2-(2-methylphenyl)-1-pyridin-3-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-11-5-2-3-6-12(11)9-14(16)13-7-4-8-15-10-13/h2-8,10H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJANTNORTXVVGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-3-YL)-2-O-tolylethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

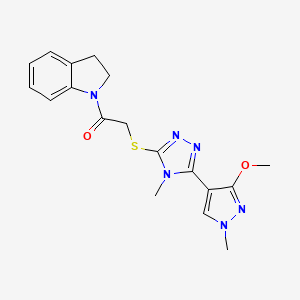
![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2969154.png)
![N-(3-bromophenyl)-2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2969156.png)
![1-(2-Methylphenyl)-5-[(3-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2969157.png)
![methyl 4-[[2-[(E)-2-cyano-3-(4-methylanilino)-3-oxoprop-1-enyl]phenoxy]methyl]benzoate](/img/structure/B2969159.png)
![1-(2-Methoxypyridin-4-yl)-4-(3-methylimidazo[4,5-b]pyridin-2-yl)piperazin-2-one](/img/structure/B2969162.png)
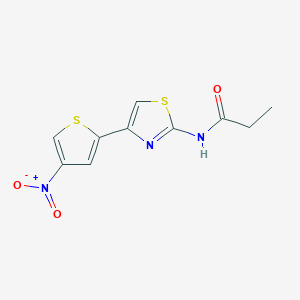

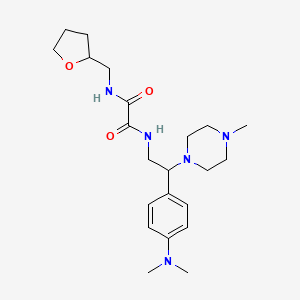
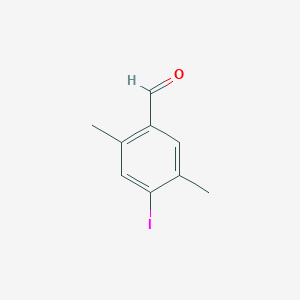
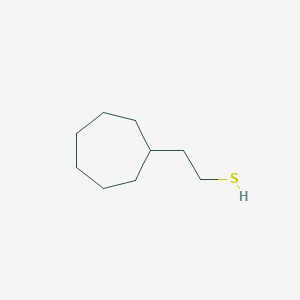
![[(1S,2S,4R,5R,6R,10S,11R,12S,15S,16S,18R,19S)-4,16-Diacetyloxy-6-(furan-3-yl)-11-hydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-18-yl] (E)-2-methylbut-2-enoate](/img/structure/B2969172.png)
